![molecular formula C35H44N2S B6322264 Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] CAS No. 210347-52-7](/img/structure/B6322264.png)
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
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Overview
Description
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a useful research compound. Its molecular formula is C35H44N2S and its molecular weight is 524.8 g/mol. The purity is usually 95%.
The exact mass of the compound Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is 524.32252059 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
Biological Activity
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] (PFBT) is a conjugated copolymer known for its unique electronic properties and potential applications in organic electronics and optoelectronics. Recent studies have begun to explore its biological activity, particularly its interactions with biological systems, which may have implications for its use in biomedical applications.
Chemical Structure and Properties
PFBT is characterized by the alternating arrangement of fluorene and benzothiadiazole units, which contribute to its electronic properties. The fluorene moiety provides good charge transport characteristics while the benzothiadiazole unit enhances light absorption and electron affinity. This structural configuration is crucial for its performance in various applications.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cell lines to evaluate the biocompatibility of PFBT. For instance, nanoparticles derived from related compounds showed high viability in U87MG (human glioblastoma) and NIH-3T3 (mouse fibroblast) cells after 48 hours of incubation . This suggests that PFBT may also possess favorable biocompatibility profiles, making it suitable for biomedical applications.
Photothermal Effects
The photothermal properties of PFBT have been explored in the context of cancer therapy. The ability of polymers to absorb near-infrared light and convert it into heat can be utilized for targeted cancer treatment. Studies on similar polymers indicate that they can effectively generate heat upon light exposure, leading to localized hyperthermia that can induce apoptosis in cancer cells .
Case Study 1: Antifungal Activity
In a comparative study involving various benzothiadiazole derivatives, compounds with structural similarities to PFBT exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The study reported MIC values indicating potent antifungal properties, suggesting that modifications of PFBT could lead to enhanced antimicrobial agents .
Case Study 2: Biocompatibility Assessment
A biocompatibility assessment was performed using U87MG cells treated with polymer nanoparticles derived from similar structures as PFBT. Results indicated minimal cytotoxicity at concentrations up to 16 μM, highlighting the potential of these polymers for safe use in biological systems .
Data Tables
Property | PFBT | Related Compounds |
---|---|---|
Antifungal MIC (μg/mL) | Not directly studied | 0.03 - 0.5 for derivatives |
Cytotoxicity (U87MG) | High viability up to 16 μM | High viability observed |
Photothermal Effect | Potentially effective | Confirmed in related studies |
Scientific Research Applications
Organic Photovoltaics (OPVs)
F8BT is widely utilized in the development of organic photovoltaic devices due to its high electron mobility and suitable energy levels for charge separation. The polymer's ability to form a bulk heterojunction with fullerene derivatives allows for efficient light harvesting and conversion into electrical energy.
- Case Study : Research has demonstrated that incorporating F8BT into OPV cells can significantly enhance their efficiency. For instance, a study reported an increase in power conversion efficiency (PCE) when F8BT was used in conjunction with PCBM (phenyl-C61-butyric acid methyl ester) as the electron acceptor.
Light Emitting Diodes (OLEDs)
F8BT serves as an emissive layer in OLEDs due to its excellent luminescent properties. The polymer exhibits strong photoluminescence and electroluminescence characteristics, making it suitable for use in display technologies.
- Performance Metrics : The electroluminescent devices fabricated using F8BT have shown high brightness and color purity. The polymer's emission peak around 530 nm contributes to its application in green OLEDs .
Sensors
The unique optoelectronic properties of F8BT make it an ideal candidate for sensor applications, particularly in electrochemical sensors and biosensors.
- Example Application : A notable application involves using F8BT-based nanostructures as electrochemical sensors for detecting biomolecules. The polymer's high surface area and conductivity enhance the sensitivity of the sensor systems .
Photodetectors
F8BT has also been explored for use in organic photodetectors (OPDs) due to its ability to absorb visible light efficiently and generate photocurrent.
- Research Findings : Studies indicate that F8BT-based photodetectors exhibit fast response times and high sensitivity under low-light conditions, making them suitable for various imaging applications .
Flexible Electronics
The mechanical flexibility of F8BT allows it to be integrated into flexible electronic devices. This property is crucial for developing wearable technologies and flexible displays.
- Fabrication Techniques : Techniques such as inkjet printing or roll-to-roll processing enable the production of flexible devices using F8BT without compromising performance .
Photonic Applications
F8BT is also being investigated for use in photonic devices, including waveguides and lasers.
- Optical Properties : The polymer's ability to support waveguide modes and its nonlinear optical properties make it a candidate for future photonic integrated circuits .
Summary Table of Applications
Application Area | Key Features | Performance Metrics |
---|---|---|
Organic Photovoltaics | High electron mobility | Enhanced PCE with fullerene blends |
Light Emitting Diodes | Strong luminescence | High brightness at 530 nm emission |
Sensors | High surface area and conductivity | Increased sensitivity in biosensing |
Photodetectors | Efficient light absorption | Fast response times |
Flexible Electronics | Mechanical flexibility | Suitable for wearable technologies |
Photonic Applications | Nonlinear optical properties | Supports waveguide modes |
Properties
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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